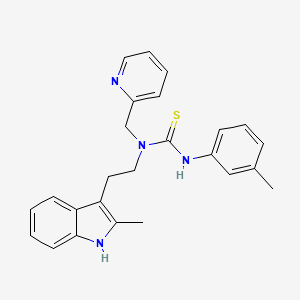

![molecular formula C25H32N4O4 B2874034 2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide CAS No. 306732-42-3](/img/structure/B2874034.png)

2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

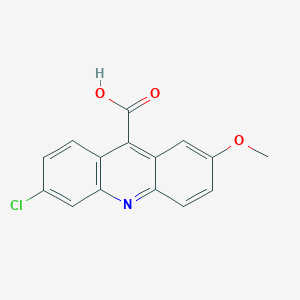

The compound “2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide” is a complex organic molecule. It contains two morpholino groups, which are six-membered organic rings containing one oxygen atom and one nitrogen atom . The morpholino groups are attached to an acetamide group, which is itself attached to a benzyl phenyl group . This compound is part of a class of molecules used in molecular biology to modify gene expression .

Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula of the compound is C25H32N4O4, and it has a molecular weight of 452.55 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

- A study by Özlem Temiz-Arpacı et al. (2005) synthesized novel morpholine derivatives demonstrating broad antimicrobial activity against various Gram-positive, Gram-negative bacteria, and yeasts. These compounds showed significant minimum inhibitory concentration (MIC) values, highlighting their potential as antimicrobial agents.

- Another research by H. Jayadevappa et al. (2012) developed a new class of morpholine derivatives, exhibiting superior in vitro antimicrobial activity compared to standard drugs. This study supports the potential of morpholine derivatives in developing new antimicrobial agents.

Gastroprokinetic Activity

- S. Kalo et al. (1995) investigated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds, finding that certain configurations of these molecules significantly affect their activity. This research contributes to understanding how morpholine derivatives can influence gastrointestinal motility [S. Kalo et al., 1995].

Anticancer Activity

- The synthesis of novel paracetamol derivatives incorporating morpholine and their evaluation for DNA/BSA binding affirms the potential of morpholine derivatives in anticancer research. N. Raj (2020) showed that these compounds exhibit intercalative interactions with DNA, suggesting a mechanism by which they might exert anticancer effects [N. Raj, 2020].

- Jiu-Fu Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrating its effective inhibition on cancer cell proliferation. This study highlights the anticancer potential of morpholine derivatives through inhibition of cell proliferation [Jiu-Fu Lu et al., 2017].

Wirkmechanismus

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of RNA . This can lead to a reduction in the quantity of the corresponding protein in the cell, helping researchers learn about the function of a particular protein .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-[4-[[4-[(2-morpholin-4-ylacetyl)amino]phenyl]methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c30-24(18-28-9-13-32-14-10-28)26-22-5-1-20(2-6-22)17-21-3-7-23(8-4-21)27-25(31)19-29-11-15-33-16-12-29/h1-8H,9-19H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCZIMQRUIMFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

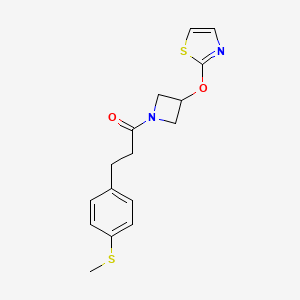

![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)

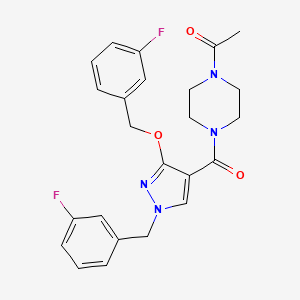

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)

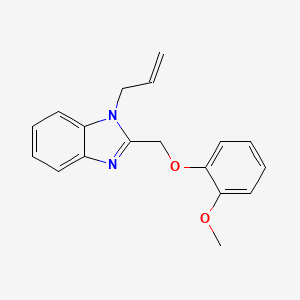

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2873957.png)

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)